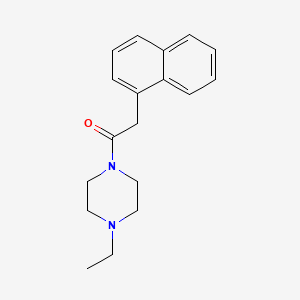

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound featuring a naphthalene moiety linked to a 4-ethylpiperazine group via an ethanone bridge. Its molecular formula is C₁₉H₂₂N₂O, with a molecular weight of 294.38 g/mol. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting central nervous system (CNS) receptors or enzymes like acetylcholinesterase (AChE) .

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-2-19-10-12-20(13-11-19)18(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWICQXKJGEMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves the reaction of 4-ethylpiperazine with 2-bromo-1-naphthalen-1-ylethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylpiperazine group participates in nucleophilic substitution, particularly at the piperazine nitrogen. For example:

This reaction proceeds via deprotonation of the piperazine nitrogen by NaH, generating a strong nucleophile that displaces bromide in a single-step mechanism.

Alkylation and Epoxide Ring-Opening

The compound reacts with epichlorohydrin to form epoxide intermediates, which further undergo ring-opening with substituted piperazines:

Reductive Amination and Condensation

The ketone group enables condensation reactions with aldehydes, forming α,β-unsaturated ketones:

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, particularly at positions activated by the ethanone group:

| Parameter | Data |

|---|---|

| Typical Reagents | Nitrating agents (HNO₃/H₂SO₄) or bromine (Br₂) |

| Positional Preference | Substitution at C6 of naphthalen-1-yl observed in derivatives |

Biological Activity-Driven Modifications

Structural modifications enhance therapeutic potential:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone commonly involves the reaction of 4-ethylpiperazine with 2-bromo-1-naphthalen-1-ylethanone under basic conditions. Typical solvents include dichloromethane or toluene, utilizing bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.

Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Transforming it into corresponding ketones or carboxylic acids.

- Reduction : Converting the carbonyl group to an alcohol.

- Substitution : Participating in nucleophilic substitution reactions, particularly at the piperazine ring.

Medicinal Chemistry

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone has been investigated for its potential as an active pharmaceutical ingredient due to its interaction with specific molecular targets such as enzymes and neurotransmitter receptors. The piperazine moiety allows it to mimic neurotransmitters, which may modulate receptor activity and influence various biochemical pathways .

Anti-inflammatory and Anti-tumor Activity

Recent studies highlight the compound's potential anti-inflammatory and anti-tumor properties. For instance, derivatives of 3,4-dihydronaphthalene have shown promise in reducing neuroinflammation and exhibiting cytotoxic effects against cancer cells . The introduction of electron-withdrawing groups can enhance lipophilicity, improving therapeutic efficacy .

Case Study 1: Anti-cancer Activity

In a study examining the cytotoxic effects of naphthalene derivatives, compounds similar to 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone demonstrated significant inhibition of tumor cell proliferation. The mechanism involved the interaction with DNA through hydrogen bonds, leading to apoptosis in cancer cells .

Case Study 2: Neuroinflammatory Effects

A series of experiments assessed the neuroprotective effects of compounds derived from 3,4-dihydronaphthalene. The results indicated that modifications to the structure, such as those found in 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone, could reduce neuroinflammatory markers in vitro, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical and Pharmacological Differences

Lipophilicity :

- The ethyl group on the piperazine in the target compound provides moderate lipophilicity, enhancing blood-brain barrier penetration compared to the hydrophilic thiadiazole derivative .

- The trifluoromethyl group in MK47 increases lipophilicity and metabolic stability, making it suitable for prolonged enzyme inhibition .

Electronic Effects :

- Synthetic Accessibility: The target compound’s synthesis typically involves alkylation of naphthalene precursors (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) with 4-ethylpiperazine . Tetrazole derivatives (e.g., ) require multistep reactions with column chromatography purification, increasing complexity .

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone, a compound characterized by its unique structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is . The structure features a naphthalene moiety linked to an ethylpiperazine group through an ethanone functional group. This structural configuration is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 284.35 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

The biological activity of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant activity against specific targets such as:

- Serotonin Receptors : Potential modulation of serotonin pathways may influence mood and anxiety.

- Dopamine Receptors : Interaction with dopaminergic systems could have implications for neuropsychiatric disorders.

- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting this enzyme, which is crucial for neurotransmission.

Study 1: Neuropharmacological Effects

A study conducted by researchers investigated the effects of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone on animal models exhibiting anxiety-like behaviors. The compound was administered at varying doses, and behavioral assessments were conducted using the elevated plus maze and open field tests.

Findings :

- The compound demonstrated a dose-dependent reduction in anxiety-like behaviors.

- Neurochemical assays indicated increased serotonin levels in the prefrontal cortex.

Study 2: Anticancer Activity

Another significant study explored the anticancer properties of this compound against various cancer cell lines. The study employed MTT assays to assess cell viability.

Results :

- The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity.

Table 2: Biological Activity Summary

| Activity Type | Target/Effect | IC50/EC50 Values |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM |

| Anticancer | A549 (Lung Cancer) | 20 µM |

| Anxiolytic | Serotonin Modulation | Not specified |

| Acetylcholinesterase Inhibition | Enzyme Activity | Not specified |

Q & A

Q. What are the standard synthetic routes for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone?

A common method involves nucleophilic substitution between 2-bromo-1-(naphthalen-1-yl)ethanone and 4-ethylpiperazine. The reaction is typically conducted in anhydrous dichloromethane with triethylamine as a base to neutralize HBr, monitored by TLC, and purified via crystallization . For example, a similar procedure achieved an 89% yield for a structurally related compound using bromoethanone derivatives . Key steps include:

- Reagents : 2-bromo-1-(naphthalen-1-yl)ethanone, 4-ethylpiperazine, triethylamine.

- Conditions : Room temperature, 2–4 hours under inert atmosphere.

- Purification : Wash with water, dry over Na₂SO₄, and crystallize from appropriate solvents.

Q. What spectroscopic methods confirm the structure of this compound?

Characterization relies on:

- ¹H NMR : Aromatic protons (δ 7.5–8.8 ppm for naphthalene), CH₂ groups (δ ~4.9 ppm for ethanone bridge), and piperazine signals (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302 [M+1] for a naphthalene derivative) .

- Elemental Analysis : Validates C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. What safety precautions are essential during synthesis and handling?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., dichloromethane) .

- First Aid : Flush eyes/skin with water and seek medical attention if exposed .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution steps?

Critical factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane .

- Temperature : Elevated temperatures (40–60°C) can accelerate substitution but risk side reactions.

- Stoichiometry : A 1.2:1 molar ratio of 4-ethylpiperazine to bromoethanone ensures complete conversion .

- Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) improves reaction efficiency .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities?

SC-XRD provides precise bond lengths, angles, and conformation data. For example, SHELX software refines structures using parameters like R-factor (≤0.05 for high resolution) and data-to-parameter ratios (>15:1) . Crystallization is achieved via slow evaporation in solvents like ethanol or ethyl acetate .

Q. What in vitro assays evaluate biological activity?

Q. How can computational modeling predict pharmacological properties?

- Molecular Docking : Identifies binding interactions with target proteins (e.g., using AutoDock Vina) .

- DFT Calculations : Predicts electronic properties (HOMO-LUMO gaps) and reactive sites .

- ADME Prediction : Tools like SwissADME estimate solubility, bioavailability, and blood-brain barrier penetration .

Methodological Tables

Q. Table 1. Representative Synthetic Conditions

| Reagent | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-1-naphthylethanone | Dichloromethane | Triethylamine | 89% | |

| Chloroacetyl chloride | DCM | None | 72% |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.78 (naphthalene H), 4.96 (CH₂) | |

| MS (EI) | m/z 302 [M+1] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.